molecular formula C25H29NO10.H2CO3 B1574511 Naloxone 3-glucuronide carbonic acid salt

Naloxone 3-glucuronide carbonic acid salt

カタログ番号 B1574511
分子量: 565.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naloxone conjugate. Following oral administration induces delayed diarrhea, as well as milder and delayed withdrawal behavior and tail skin temperature (TST) response compared with naloxone in morphine-dependent rats.

科学的研究の応用

Human Brain Metabolism Studies

Wahlström et al. (1988) explored the glucuronidation of naloxone in various regions of the human brain. Their research revealed that naloxone-3-glucuronide (N3G) formation was catalyzed in several brain tissue specimens. This study is significant for understanding both bioactivation and inactivation steps in the metabolism of opioids in the human brain (Wahlström, Winblad, Bixo, & Rane, 1988).

Pharmacokinetics in Humans

Papathanasiou et al. (2019) described a pharmacokinetic model linking naloxone pharmacokinetics to its main metabolite after high-dose naloxone infusion. This study contributes to a better understanding of the dynamics between naloxone and N3G in a medical setting (Papathanasiou et al., 2019).

Gastrointestinal Studies

Reber et al. (2007) examined the effect of naloxone-3-glucuronide on rat colon motility after morphine stimulation. Their findings indicated that naloxone derivatives can peripherally antagonize the motility-lowering effect of morphine in the perfused isolated rat colon, highlighting a potential application in gastrointestinal research (Reber et al., 2007).

Neuro-Excitatory Effects Studies

Hemstapat et al. (2003) investigated the neuro-excitatory effects of morphine-3-glucuronide, suggesting that it may contribute significantly to the side effects of large-dose systemic morphine. Their research offers insights into the molecular mechanisms underlying these excitatory behaviors (Hemstapat, Monteith, Smith, & Smith, 2003).

Neuroprotection Studies

Yang et al. (2011) focused on the effects of ultra-low dose naloxone on morphine and on spinal cord dorsal horn glutamate transporter expression in rats with neuropathic pain. Their findings suggested that ultra-low dose naloxone enhances the antinociceptive effect of morphine and could offer a neuroprotective effect (Yang, Cherng, Wu, Huang, Tao, & Wong, 2011).

特性

製品名

Naloxone 3-glucuronide carbonic acid salt

分子式

C25H29NO10.H2CO3

分子量

565.52

同義語

(5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid carbonic acid salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。